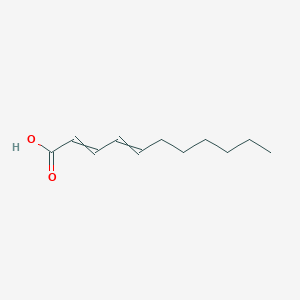

Undeca-2,4-dienoic acid

Description

Contextualization within Conjugated Dienoic Acid Chemistry

Undeca-2,4-dienoic acid is classified as a conjugated dienoic acid. This structural feature, characterized by alternating double and single carbon-carbon bonds, imparts unique chemical reactivity compared to non-conjugated fatty acids. nih.govwiley.com The conjugated system allows for delocalization of pi-electrons across the double bonds, influencing the molecule's stability and its participation in chemical reactions.

The study of conjugated dienoic acids is a significant area of organic chemistry. nih.govwiley.comrsc.org These compounds are of interest for their potential biological activities and as building blocks in the synthesis of more complex molecules. researcher.life Research in this field often involves the development of stereoselective synthesis methods to obtain specific isomers with high purity, as the spatial arrangement of atoms can dramatically affect a molecule's properties and function. pnas.orgresearchgate.net

Isomeric Forms and Stereochemical Considerations of this compound

The presence of two double bonds in this compound gives rise to several stereoisomers, each with a unique three-dimensional structure. The geometry at each double bond can be either cis (Z) or trans (E), leading to four possible stereoisomers: (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z). The precise stereochemistry is a critical factor in the compound's research applications and synthetic strategies. pnas.orgresearchgate.net

The (2E,4E) isomer is a notable and frequently studied form of this compound. ebi.ac.uk Its synthesis with high isomeric purity has been a focus of chemical research. Various synthetic methodologies, including Negishi coupling and Heck alkenylation, have been employed to produce this isomer with greater than 98% purity. pnas.orgresearchgate.net Research has detailed the successful synthesis of ethyl (2E,4E)-undeca-2,4-dienoate, an ester derivative, in high yields and selectivity. pnas.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₂ | nih.gov |

| Molecular Weight | 182.26 g/mol | nih.gov |

| IUPAC Name | (2E,4E)-undeca-2,4-dienoic acid | ebi.ac.uk |

| Boiling Point | 309.20 °C (estimated) | thegoodscentscompany.com |

| Water Solubility | 43.99 mg/L at 25 °C (estimated) | thegoodscentscompany.comthegoodscentscompany.com |

Beyond the (2E,4E) form, the other stereoisomers of this compound have also been subjects of synthetic and analytical research. The development of methods to selectively synthesize all four stereoisomers—(2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z)—in high isomeric purity is a testament to the advancements in modern organic synthesis. pnas.orgresearchgate.netresearchgate.net

For instance, while Suzuki coupling has been used, achieving high stereoisomeric purity for the (2Z,4E)-isomer proved challenging with conventional methods. pnas.orgresearchgate.net However, modifications using specific reagents have enabled the synthesis of all stereoisomers with greater than 98% selectivity. pnas.org The ability to produce these distinct isomers is crucial for investigating how stereochemistry influences chemical and biological activity.

Amide derivatives of this compound and related structures have also been isolated and studied, particularly from plant sources like Echinacea and Anacyclus pyrethrum. researcher.lifescielo.br For example, undeca-2E,4E-diene-8,10-diynoic acid 2-phenylethylamide and undeca-2E-ene-8,10-diynoic acid isobutylamide have been identified and investigated for their biological properties. researcher.lifescielo.brresearchgate.net

Table 2: Investigated Stereoisomers and Derivatives of this compound

| Compound | Research Context | Source |

| (2E,4E)-ethyl undeca-2,4-dienoate | Synthesis via Negishi coupling and Heck alkenylation | pnas.orgresearchgate.net |

| (2Z,4E)-ethyl undeca-2,4-dienoate | Synthesis challenges and solutions using modified Suzuki coupling | pnas.orgresearchgate.net |

| (2E,4Z)-ethyl undeca-2,4-dienoate | Synthesis with high isomeric purity | pnas.orgresearchgate.net |

| (2Z,4Z)-ethyl undeca-2,4-dienoate | Synthesis with high isomeric purity | pnas.org |

| Undeca-2E,4E-diene-8,10-diynoic acid 2-phenylethylamide | Isolated from Anacyclus pyrethrum | scielo.br |

| Undeca-2E-ene-8,10-diynoic acid isobutylamide | Isolated from Echinacea and studied for biological activity | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

74267-92-8 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

undeca-2,4-dienoic acid |

InChI |

InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h7-10H,2-6H2,1H3,(H,12,13) |

InChI Key |

WXUGSDBMQDMRMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CC=CC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Undeca 2,4 Dienoic Acid and Its Derivatives

Isolation and Identification from Biological Sources

The conjugated diene structure of undeca-2,4-dienoic acid is a feature found in a variety of naturally occurring bioactive compounds, particularly in the plant kingdom.

Plant-Derived Alkylamides (e.g., Echinacea species)

Alkylamides, a major class of bioactive constituents in Echinacea species, often feature a dienoic acid moiety. These lipophilic compounds have been isolated and identified from various parts of the plants, especially the roots and achenes (fruits). tandfonline.commdpi.com In particular, isobutylamides and 2-methylbutylamides of this compound and its analogues are prevalent.

Research has led to the identification of several specific alkylamides containing the undeca-2,4-diene structure in different Echinacea species. For instance, eleven isobutylamides were isolated from the n-hexane extract of dried Echinacea atrorubens roots, including the novel compound undeca-2E,4E-dien-8,10-diynoic acid isobutylamide. tandfonline.com The UV spectra of these compounds typically show absorption maxima around 260 nm, which is characteristic of the conjugated 2,4-dienoic acid amide chromophore. tandfonline.com

In Echinacea purpurea, two major alkamides identified in the achenes are undeca-2E,4Z-diene-8,10-diynoic acid isobutylamide and dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamide. nih.govbrettelliott.com The isolation of various isomers, such as undeca-2E,4Z-dien-8,10-diynoic acid isobutylamide and undeca-2Z,4E-diene-8,10-diynoic acid isobutylamide, has been reported from E. purpurea extracts. nih.gov Furthermore, the isobutylamide of undeca-2E-en-8,10-diynoic acid was identified for the first time in an Echinacea species within the roots of Echinacea angustifolia. researchgate.net The roots of E. purpurea are noted to have higher concentrations of 2,4-diene alkylamides compared to E. angustifolia, which contains more 2-monoene alkylamides. ncpa.cowiley.com

The following table summarizes some of the this compound derivatives isolated from Echinacea.

Metabolites from Other Organisms (e.g., Otanthus maritimus polyynes)

The Asteraceae family, to which Echinacea belongs, includes other genera that also produce alkylamides. The root of Otanthus maritimus (cottonweed), an aromatic herb found along Mediterranean coasts, has been shown to contain fatty acid amides. researchgate.net Dichloromethane extracts of the root have yielded several alkylamides that exhibit binding affinity for cannabinoid receptors. nih.govsec.gov While research has focused on various alkylamides from this species, one active principle identified in Echinacea, dodeca-2E,4E-dienoic acid isobutylamide, has been used as a reference for comparison. researchgate.net

Proposed Biosynthetic Mechanisms Leading to Dienyl Structures

The formation of the conjugated diene system found in this compound and its derivatives is believed to occur through pathways involving the oxidation of polyunsaturated fatty acids (PUFAs). Both specific enzymatic reactions and non-enzymatic processes driven by oxidative stress are implicated.

Enzymatic Formation Pathways (e.g., Lipoxygenase-catalyzed processes)

Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of PUFAs containing one or more (1Z,4Z)-pentadiene systems. uu.nl This reaction introduces molecular oxygen to form conjugated hydroperoxydiene derivatives. uu.nl For example, plant lipoxygenases can convert linoleic acid into hydroperoxyoctadecadienoic acids (HPODEs). gsartor.orgresearchgate.net The process is initiated by the abstraction of a hydrogen atom, followed by the insertion of oxygen, leading to the formation of a hydroperoxide. uu.nl

These hydroperoxides are key intermediates. A pure lipoxygenase can catalyze the formation of both hydroperoxypolyenoic fatty acids and, subsequently, ketopolyenoic fatty acids from precursors like linoleic acid and arachidonic acid. researchgate.net The enzymatic reaction is highly specific in terms of the position of oxygen insertion and the resulting stereochemistry. gsartor.org It is proposed that these hydroperoxy or hydroxy fatty acids are the precursors that are ultimately converted into the various alkylamides found in plants like Echinacea.

Role of Oxidative Stress and Lipid Peroxidation in Dienyl Acid Formation

Beyond direct enzymatic synthesis, the formation of dienoic acids can also be a result of lipid peroxidation, a process closely linked to oxidative stress. nih.gov Lipid peroxidation involves the oxidative degradation of lipids, particularly PUFAs, by free radicals, also known as reactive oxygen species (ROS). wikipedia.org This process occurs in three main phases: initiation, propagation, and termination. wikipedia.org

During oxidative stress, free radicals can attack PUFAs in cell membranes, initiating a chain reaction that generates lipid hydroperoxides, such as HPODEs from linoleic acid. wikipedia.orgpnas.org These hydroperoxides are the same primary products formed by lipoxygenase activity, but their formation via lipid peroxidation is non-enzymatic and lacks the specificity of the LOX pathway. researchgate.netpnas.org These reactive intermediates can then undergo further reactions, including cleavage, to form a variety of breakdown products, which can include shorter-chain dienoic acids. pnas.org Therefore, lipid peroxidation represents a plausible non-enzymatic route for the generation of the diene structures found in natural products.

Synthetic Methodologies for Undeca 2,4 Dienoic Acid and Analogues

Classical Organic Synthesis Routes

Classical methods, primarily involving carbonyl olefination, have long served as foundational strategies for constructing the conjugated diene backbone.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with a carbonyl compound like an aldehyde or ketone. iitk.ac.inwikipedia.org This method is widely used to form carbon-carbon double bonds and can be adapted for the synthesis of conjugated dienes. iitk.ac.inbrainly.com For instance, a bis-phosphorus ylide can react with two carbonyl compounds to yield a conjugated diene. iitk.ac.in

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. To construct conjugated dienes with specific stereochemistry, a common and effective strategy is to react a reactive, non-stabilized saturated ylide with an α,β-unsaturated aldehyde. researchgate.net This approach helps to control the stereochemistry of the newly formed double bond without isomerizing the existing one. researchgate.net Conversely, reacting a stabilized allylic ylide with a saturated aldehyde often results in a mixture of geometric isomers. researchgate.net While versatile, the Wittig reaction may not always achieve the very high levels of stereoselectivity (≥98%) required for certain applications. pnas.orgnih.gov

Aldehyde-ketone condensation, known as the Aldol condensation, is a fundamental carbon-carbon bond-forming reaction. libretexts.orgsigmaaldrich.com In this process, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone. sigmaaldrich.com A subsequent dehydration (elimination of a water molecule) yields a thermodynamically stable α,β-unsaturated carbonyl compound, also known as a conjugated enone. libretexts.orgsigmaaldrich.com

This strategy is particularly relevant for creating conjugated systems. The Claisen-Schmidt reaction, a specific variant, describes the condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. libretexts.org More advanced protocols, such as continuous-flow hydration-condensation using heterogeneous solid acid catalysts, have been developed for the efficient synthesis of α,β-unsaturated ketones from aldehydes and alkynes. nih.govbeilstein-journals.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.org A key advantage of the HWE reaction is its general propensity to form (E)-alkenes with high stereoselectivity. wikipedia.orgacs.org The dialkylphosphate byproduct is also water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wikipedia.org

Despite its utility, the HWE reaction has demonstrated considerable limitations in the synthesis of all four stereoisomers of ethyl undeca-2,4-dienoate. pnas.orgnih.gov While it can be effective for certain isomers, it is not well-suited for preparing the (2E,4Z) or (2Z,4Z) isomers with high stereoselectivity (≥90%). pnas.orgnih.govresearchgate.net Research indicates that while some HWE reactions can be highly stereoselective (≥98%), they often provide selectivities in the range of 80–95%. researchgate.net

The Still-Gennari (SG) olefination is another important variant of the HWE reaction, specifically designed to produce (Z)-alkenes with high selectivity. numberanalytics.commdpi.com This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonates, and strong bases like potassium bis(trimethylsilyl)amide (KHMDS), often with an additive like 18-crown-6. numberanalytics.commdpi.com The high Z-selectivity is achieved under kinetic control. mdpi.com

The SG olefination is considered complementary to the E-selective HWE reaction. pnas.orgnih.gov However, similar to the HWE method, it has significant limitations when applied to the synthesis of the complete set of ethyl undeca-2,4-dienoate stereoisomers. pnas.orgnih.gov Specifically, it is not a reliable method for producing the (2E,4Z) or (2Z,4Z) isomers in high purity. pnas.orgnih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

To overcome the stereoselectivity limitations of classical olefination methods, transition metal-catalyzed cross-coupling reactions have emerged as powerful and highly reliable alternatives.

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is exceptionally versatile, allowing for the formation of C-C bonds between sp, sp², and sp³ hybridized carbon atoms. wikipedia.org

For the synthesis of conjugated dienoic esters, the Negishi coupling has proven to be a superior method. Detailed studies have shown that all four stereoisomers of ethyl undeca-2,4-dienoate can be prepared with ≥98% isomeric purity using a palladium-catalyzed Negishi coupling strategy. pnas.orgnih.gov The approach involves the coupling of an appropriate (E)- or (Z)-alkenylzinc reagent with an (E)- or (Z)-β-bromoacrylate. pnas.orgnih.gov This methodology is noted for being uniformly applicable and highly satisfactory for all four isomers, a significant advantage over the more limited HWE and SG olefination reactions. pnas.orgresearchgate.net

Table 1: Comparison of Synthetic Methods for Ethyl Undeca-2,4-dienoate Isomers

| Isomer | HWE Olefination Selectivity | Still-Gennari Olefination Selectivity | Pd-Catalyzed Negishi Coupling Selectivity |

|---|---|---|---|

| (2E,4E) | Often high E-selectivity | Not suitable | ≥98% pnas.orgnih.gov |

| (2Z,4E) | Not suitable | Often high Z-selectivity | ≥98% pnas.orgnih.gov |

| (2E,4Z) | Not readily prepared (≤90%) pnas.orgnih.gov | Not readily prepared (≤90%) pnas.orgnih.gov | ≥98% pnas.orgnih.gov |

| (2Z,4Z) | Not readily prepared (≤90%) pnas.orgnih.gov | Not readily prepared (≤90%) pnas.orgnih.gov | ≥98% pnas.orgnih.gov |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Undeca-2,4-dienoic acid |

| Ethyl undeca-2,4-dienoate |

| Ethyl (E)-β-bromoacrylate |

| Ethyl (Z)-β-bromoacrylate |

| Triphenylphosphine oxide |

| Bis(2,2,2-trifluoroethyl) phosphonate |

| Potassium bis(trimethylsilyl)amide (KHMDS) |

| 18-crown-6 |

Palladium-Catalyzed Suzuki Coupling Enhancements

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis. organic-chemistry.org While effective, the application of this method to the synthesis of specific isomers of undeca-2,4-dienoic esters has necessitated key methodological enhancements to achieve high stereoselectivity.

Research into the synthesis of the four stereoisomers of ethyl undeca-2,4-dienoate, a direct precursor to the acid, revealed that the choice of base is critical for preserving the geometry of the double bonds during the coupling process. nih.govpnas.org The use of conventional bases, such as alkoxides and carbonates, in the Suzuki coupling for the synthesis of the ethyl (2Z,4E)-undeca-2,4-dienoate isomer resulted in a stereoisomeric purity of ≤ 95%. nih.govresearchgate.netresearchgate.net This scrambling of stereochemistry diminishes the utility of the method for producing isomerically pure compounds.

A significant enhancement was the discovery that using cesium fluoride (B91410) (CsF) or tetrabutylammonium (B224687) fluoride (nBu₄NF) as a promoter base overcomes this limitation. nih.govpnas.orgresearchgate.net With these fluoride-based promoters, all four stereoisomers of the dienoate could be synthesized with ≥98% isomeric purity. nih.govresearchgate.net This improvement is crucial for accessing the less stable Z-isomers with high fidelity. The reaction typically involves coupling an appropriate (E)- or (Z)-1-octenylboron derivative with an (E)- or (Z)-ethyl β-bromoacrylate in the presence of a palladium catalyst and the fluoride promoter.

Table 1: Effect of Base on Stereoselectivity in Suzuki Coupling for Ethyl (2Z,4E)-undeca-2,4-dienoate Synthesis

| Base/Promoter | Stereoisomeric Purity (%) | Reference |

| Conventional (Alkoxide/Carbonate) | ≤ 95% | nih.gov, researchgate.net |

| Cesium Fluoride (CsF) | ≥ 98% | nih.gov, pnas.org |

| Tetrabutylammonium Fluoride (nBu₄NF) | ≥ 98% | nih.gov, pnas.org |

Decarboxylative Coupling in Dienyl Acid Synthesis

Decarboxylative coupling reactions have emerged as a powerful strategy for forming carbon-carbon bonds, utilizing carboxylic acids as readily available and stable coupling partners. wikipedia.org This approach involves the removal of a carboxyl group as carbon dioxide to generate a carbanionic equivalent that can participate in cross-coupling.

In the context of dienyl acid synthesis, palladium-catalyzed decarboxylative couplings have been developed that challenge traditional requirements for such reactions. beilstein-journals.org Typically, effective decarboxylative coupling requires an anion-stabilizing group (like a carbonyl or nitro group) adjacent to the carboxylate. beilstein-journals.org However, a Pd(0)-catalyzed method has been demonstrated for the coupling of dienoic acids with pentadienyl alcohols to form 1,3,6,8-tetraenes, which proceeds without this requirement. beilstein-journals.orgbeilstein-journals.org This finding is mechanistically significant, suggesting that the diene moiety itself plays a crucial role in enabling the reaction, thus expanding the scope of accessible structures. beilstein-journals.org

While not a direct synthesis of this compound, these findings establish a precedent for using dienoic acids in decarboxylative couplings. Another relevant strategy is the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl halides. acs.org For instance, 2-octynoic acid can be effectively coupled with various aryl halides in the presence of a palladium catalyst and a suitable ligand like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), demonstrating the utility of this method for constructing complex unsaturated systems. acs.org These methodologies provide a foundation for developing novel decarboxylative routes to this compound and its derivatives.

Stereoselective Synthesis of this compound Isomers

The biological activity of unsaturated fatty acids is often highly dependent on the geometry of their double bonds. Consequently, the development of methods for the stereoselective synthesis of all possible isomers of this compound is of paramount importance. A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others. ethz.ch

Detailed studies have successfully demonstrated the preparation of all four stereoisomers—(2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z)—of ethyl undeca-2,4-dienoate in high isomeric purity (≥98%). nih.govpnas.org This was achieved through palladium-catalyzed cross-coupling reactions, particularly the Negishi and the enhanced Suzuki couplings. nih.gov

The Negishi coupling, which pairs an organozinc reagent with an organic halide, has proven to be highly reliable for this transformation. For example, coupling the (E) or (Z) isomers of ethyl 3-bromoacrylate with in situ generated (E)- or (Z)-1-octenylzirconocene chloride (followed by transmetalation to zinc) provides the corresponding dienoate isomers in good yields and with excellent stereoselectivity (≥98%). nih.govresearchgate.net

As discussed previously, the Suzuki coupling, when modified with fluoride promoters, also provides access to all four isomers with ≥98% selectivity. nih.govpnas.org These methods stand in contrast to other olefination techniques which show significant limitations. For instance, Heck alkenylation is satisfactory for the (2E,4E) and (2E,4Z) isomers but yields the (2Z,4E) isomer with ≤95% purity. researchgate.netresearchgate.net Furthermore, the Horner-Wadsworth-Emmons (HWE) and Still-Gennari (SG) olefinations are also limited in scope, as neither the (2E,4Z) nor the (2Z,4Z) isomer can be readily prepared with ≥90% selectivity using these approaches. nih.govresearchgate.net

Table 2: Comparison of Stereoselective Methods for Ethyl Undeca-2,4-dienoate Isomers

| Synthetic Method | (2E,4E) Purity | (2Z,4E) Purity | (2E,4Z) Purity | (2Z,4Z) Purity | Reference |

| Negishi Coupling | ≥98% | ≥98% | ≥98% | ≥98% | nih.gov, researchgate.net |

| Enhanced Suzuki Coupling | ≥98% | ≥98% | ≥98% | ≥98% | nih.gov, pnas.org |

| Heck Alkenylation | ≥98% | ≤95% | ≥98% | - | researchgate.net, researchgate.net |

| HWE/SG Olefination | Good | - | <90% | <90% | nih.gov, researchgate.net |

Synthesis of Structurally Modified Analogues and Derivatives

The synthesis of structurally modified analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with novel properties. A key example is the stereoselective synthesis of (5Z,9Z)-11-phenylundeca-5,9-dienoic acid, an analogue where the terminal methyl group is replaced by a phenyl group. nih.gov

Broader strategies for creating analogues include the use of bioisosteres, where a functional group is replaced by another with similar physical or chemical properties. For instance, a diene moiety can be replaced by a 1,3-dicyclopropane system to alter the rigidity and conformational preferences of the molecule. acs.org Other modifications can involve the synthesis of derivatives containing different heterocyclic systems, such as oxazoles or thiazoles, which can be constructed from the carboxylic acid or its precursors. acs.org These synthetic approaches provide access to a diverse library of analogues for further investigation.

Analytical Characterization and Quantification of Undeca 2,4 Dienoic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and purification of undeca-2,4-dienoic acid from complex mixtures. Different chromatographic methods are employed depending on the analytical goal, from initial isolation to the assessment of enantiomeric and isomeric purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purity assessment of this compound and its derivatives. The selection of the stationary and mobile phases is critical for achieving optimal separation. For instance, C18 columns are frequently used in reverse-phase HPLC for the separation of related N-alkylamides. scielo.br The purity of isolated fractions is often confirmed by HPLC analysis, with purities of 98% or higher being reported for standardized samples. scielo.br In some applications, analytical HPLC is performed using a Nucleosil 50 column with a mobile phase tailored to the specific separation needs. wiley-vch.de The versatility of HPLC allows for its use in the analysis of various extracts containing related compounds, such as those from Anacyclus pyrethrum. scielo.brnih.gov

A study detailing the isolation of various alkamides, including derivatives of undecadienoic acid, utilized column chromatography followed by preparative HPLC to achieve high purity of the target compounds. nih.govcabidigitallibrary.org The identity and purity of these isolated compounds were subsequently confirmed using a combination of Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), as well as ¹H and ¹³C NMR data. researcher.life

Table 1: HPLC Parameters for Analysis of Related Compounds

| Parameter | Value/Description |

|---|---|

| Column | C18, Nucleosil 50 (5µm, Ø 4mm x 241 mm) wiley-vch.de |

| Mobile Phase | Acetonitrile, water, and phosphoric acid (for general RP-HPLC) sielc.com or hexane:iPrOH (for preparative HPLC) wiley-vch.de |

| Flow Rate | 3 mL/min (for some preparative applications) researcher.life |

| Detection | UV, ESI-MS thieme-connect.comthieme-connect.de |

| Purity Achieved | ≥98% scielo.br |

While specific examples detailing the chiral separation of this compound are not prevalent in the provided search results, the principles of chiral liquid chromatography are well-established for separating enantiomers of chiral acids. Chiral stationary phases (CSPs) are employed to differentiate between the enantiomers. For analogous chiral compounds, derivatization with a chiral reagent, such as (+)-1-(9-fluorenyl)ethyl chloroformate, can be used to form diastereomers that are separable on standard HPLC columns. sigmaaldrich.com Alternatively, specialized chiral columns, such as those based on cyclodextrins or proteins, can be used for direct enantiomeric separation. sigmaaldrich.com The determination of enantiomeric purity is crucial in pharmaceutical applications where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even detrimental.

For applications requiring larger quantities of pure this compound, preparative chromatography is the method of choice. This technique utilizes larger columns and higher flow rates compared to analytical HPLC to isolate substantial amounts of the compound. For instance, preparative HPLC has been successfully used to purify analytical samples of related compounds using a hexane:isopropanol mobile phase at a flow rate of 80 mL/min. wiley-vch.de Column chromatography, often using silica (B1680970) gel or Sephadex LH-20, is a common initial step for the coarse separation of the target compound from a crude mixture before final purification by preparative HPLC. scielo.brnih.gov This two-step approach is effective for obtaining high-purity compounds from complex natural extracts. nih.govcabidigitallibrary.org

Spectroscopic Identification Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound and its isomers. ¹H NMR provides information about the chemical environment of protons, their multiplicity, and coupling constants, which helps in assigning the geometry of the double bonds. For example, the coupling constant (J value) between olefinic protons can distinguish between E (trans) and Z (cis) isomers. In related dienoic acids, the (2E,4E)-isomer exhibits characteristic chemical shifts for the olefinic protons in the range of δ 5.3–5.8 ppm. vulcanchem.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the double bonds and the carboxyl group are particularly diagnostic. The identity and purity of isolated alkylamides, including those with an this compound moiety, have been confirmed by both ¹H and ¹³C NMR data. researcher.life The combination of one-dimensional and two-dimensional NMR techniques allows for a complete assignment of the molecular structure.

Table 2: Representative NMR Data for a Related Dienoic Acid Derivative

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H | 7.18 (dd, J = 10, 15 Hz, H-3) |

| 6.10 (dd, J = 10, 15 Hz, H-4) | |

| 6.06 (dt, J = 7, 15 Hz, H-5) | |

| 5.68 (d, J = 15 Hz, H-2) |

Note: The data presented is for dodeca-2E,4E-dienoic acid 4-hydroxy-2-phenylethylamide and serves as an illustrative example of the type of data obtained from NMR analysis. mdpi.com

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and the identification of individual components. The molecular formula of this compound is C₁₁H₁₈O₂, corresponding to a molecular weight of 182.26 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. For instance, the calculated exact mass of this compound is 182.130679813 Da. nih.gov

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a powerful platform for the comprehensive profiling of compounds in complex samples. scielo.br This technique provides both chromatographic separation and high-resolution mass data. Tandem mass spectrometry (MS² fragmentation) is used to further elucidate the structure of the molecule by analyzing the fragmentation pattern of the parent ion. This fragmentation data provides valuable information about the connectivity of the atoms within the molecule. For example, in the analysis of related N-alkylamides, characteristic fragment ions are observed that correspond to the fatty acid and the amine moieties. scielo.br

Table 3: Mass Spectrometric Data for this compound and Related Amides

| Technique | Ion | m/z (mass-to-charge ratio) | Reference |

|---|---|---|---|

| Calculated Exact Mass | [M] | 182.130679813 Da | nih.gov |

| UPLC/Q-TOF-MS | [M+H]⁺ | 230.1589 (for an Undeca-2E,4E-diene-8,10-diynoic acid amide) | scielo.br |

| UPLC/Q-TOF-MS | [M+H]⁺ | 244.1702 (for Undeca-2E,4E-dien-8,10-diynoic acid isopentylamide) | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound is characterized by absorption bands corresponding to its carboxylic acid and conjugated diene moieties.

The carboxylic acid group gives rise to two very distinctive absorption bands. A very broad and strong band, typically appearing in the range of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. msu.edulibretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid produces a strong, sharp absorption band. pressbooks.pub For α,β-unsaturated acids like this compound, this band is typically found between 1720 cm⁻¹ and 1705 cm⁻¹. msu.edu

The conjugated diene system also presents characteristic absorption bands. The stretching vibrations of the carbon-carbon double bonds (C=C) typically appear in the 1650-1600 cm⁻¹ region. libretexts.org The presence of conjugation tends to lower the frequency and increase the intensity of these bands. The stretching vibrations of the vinylic C-H bonds (=C-H) are observed at wavenumbers above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. vscht.czpressbooks.pub In contrast, the C-H stretching vibrations of the aliphatic (alkane) part of the molecule appear below 3000 cm⁻¹, typically between 2960 and 2850 cm⁻¹. libretexts.org

The region from 1500 to 600 cm⁻¹, known as the "fingerprint region," contains complex absorptions from C-C single bond stretches and various bending vibrations, which are unique to the molecule as a whole. libretexts.org

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (hydrogen-bonded) | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch (conjugated) | 1705 - 1720 | Strong |

| Alkene (Diene) | =C-H stretch | 3000 - 3100 | Medium |

| Alkane | -C-H stretch | 2850 - 2960 | Medium to Strong |

| Alkene (Diene) | C=C stretch (conjugated) | 1600 - 1650 | Medium, Sharp |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium to Strong |

| Alkene (Diene) | =C-H bend (out-of-plane) | 650 - 1000 | Medium to Strong |

Note: The exact positions of the absorption bands can be influenced by the sample phase (solid, liquid, or gas) and the specific stereochemistry of the molecule.

Advanced Hyphenated Analytical Techniques (e.g., LC-NMR-MS)

For the comprehensive analysis of complex mixtures containing this compound, advanced hyphenated techniques are indispensable. These methods couple a separation technique, most commonly liquid chromatography (LC), with one or more spectroscopic detectors, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). ijpsjournal.comnih.gov The combination of LC-NMR-MS provides a powerful platform for the separation, identification, and structural elucidation of individual components without the need for prior isolation. creative-biostructure.com

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is employed for the initial separation of this compound from other compounds in a sample matrix. nih.gov The separation is typically based on the compound's polarity, using reversed-phase columns.

The eluent from the LC column can be split and directed simultaneously to both an NMR spectrometer and a mass spectrometer.

Mass Spectrometry (MS) provides highly sensitive detection and crucial information about the molecular weight and elemental composition of the analyte. ijpsjournal.com Techniques like electrospray ionization (ESI) are commonly used for fatty acids. nih.gov The mass spectrometer can determine the mass-to-charge ratio (m/z) of the molecular ion of this compound, confirming its molecular formula (C₁₁H₁₈O₂). nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural details that aid in its identification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information. creative-biostructure.com ¹H-NMR and ¹³C-NMR spectra can confirm the presence and connectivity of the different proton and carbon environments within the this compound molecule, including the fatty acid chain, the conjugated double bonds, and the carboxylic acid group. mdpi.com The coupling patterns and chemical shifts in the ¹H-NMR spectrum are particularly useful for determining the stereochemistry (cis/trans isomerism) of the double bonds. mdpi.com

The integration of these three techniques (LC-NMR-MS) offers a synergistic approach. LC separates the compounds, MS provides the molecular weight and formula, and NMR gives unambiguous structural elucidation. nih.gov This is particularly valuable for differentiating between isomers (e.g., positional or geometric isomers of dienoic acids) which may have identical mass spectra but distinct NMR spectra. creative-biostructure.com Research on other long-chain fatty acids has demonstrated the successful application of LC-MS and LC-NMR in their identification and quantification in complex biological and food matrices. nih.govmdpi.com

Table 2: Research Findings on Hyphenated Techniques for Fatty Acid Analysis

| Technique | Analyte Type | Matrix | Key Findings | Reference |

| LC/ESI/MS | Saturated and unsaturated fatty acids | Rat Intestinal Epithelial Cells | Developed a method for quantitative analysis of short to very long-chain fatty acids after derivatization to improve ionization efficiency. | nih.gov |

| LC-MS/MS and ¹H-NMR | Non-conjugated linoleic acid | Processed Panax ginseng | Successfully identified and characterized an unknown fatty acid by combining fragmentation data from MS/MS with detailed structural data from ¹H-NMR. | mdpi.com |

| NMR and LC-MS | Various lipids and fatty acids | Cow, Goat, and Plant-based milk | Demonstrated the utility of combining NMR and LC-MS for differentiating lipid profiles and identifying fatty acids in complex food samples. | mdpi.com |

| LC-MS | Hydroxy fatty acids | Marine Algae (Tydemania expeditionis) | Rapidly identified several hydroxy fatty acids, including dienoic acids, based on their mass spectral fragmentation patterns. | nih.gov |

This combined approach ensures high confidence in the identification and accurate quantification of this compound, even in challenging sample environments.

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the conformational flexibility and interaction profiles of undeca-2,4-dienoic acid at an atomic level.

Molecular dynamics (MD) simulations on related polyunsaturated fatty acids (PUFAs) have shown that the presence of cis double bonds introduces kinks in the hydrocarbon tail, affecting their packing in lipid bilayers and their interaction with proteins. rsc.orgspiedigitallibrary.org For this compound, the specific geometry of the double bonds at the 2 and 4 positions will determine its preferred conformations in different environments. Theoretical studies on similar dienes suggest that the s-trans conformation across the single bond connecting the two double bonds is generally more stable, but the s-cis conformation can also be populated, influencing its chemical reactivity and biological function.

Table 1: Predicted Conformational Properties of this compound

| Property | Predicted Characteristic for this compound | Basis of Prediction |

|---|---|---|

| Geometric Isomerism | Exists as (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z) isomers | General knowledge of alkene stereochemistry |

| Rotational Barriers | Relatively high barrier to rotation around C=C bonds | Principles of organic chemistry |

| Conjugated System | Largely planar diene moiety | Studies on conjugated systems |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, this can help in identifying potential biological targets and understanding the molecular basis of its activity. The carboxyl group of the acid is expected to be a key interaction point, likely forming hydrogen bonds with polar residues such as arginine, lysine, or serine in a receptor's binding site. nih.govnih.gov

The hydrophobic alkyl chain of this compound would likely engage in van der Waals and hydrophobic interactions with nonpolar residues within the binding pocket of a receptor. nih.gov Studies on free fatty acid receptors (FFARs) have shown that the length and degree of unsaturation of the fatty acid chain are critical determinants of binding affinity and specificity. nih.govmdpi.com Docking studies with related fatty acids suggest that the conformation of the alkyl chain, influenced by the conjugated diene system, will be crucial for optimal fitting into the receptor.

Table 2: Predicted Ligand-Receptor Interactions for this compound

| Interaction Type | Potential Interacting Residues in a Receptor | Significance |

|---|---|---|

| Hydrogen Bonding | Arginine, Lysine, Serine, Tyrosine | Anchoring the carboxylate head group nih.govnih.gov |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine | Stabilizing the alkyl tail within the binding pocket nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches for Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. youtube.com These models are built using a set of compounds with known activities and are used to predict the activity of new or untested compounds. For this compound, QSAR studies could be employed to predict various biological endpoints, such as antimicrobial, antifungal, or anti-inflammatory activities.

A typical QSAR model for fatty acids might include descriptors such as:

Lipophilicity (logP): This describes the compound's solubility in fats, oils, and non-polar solvents. The logP value of this compound would influence its ability to cross cell membranes.

Electronic Properties: Descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. nih.gov

Steric Parameters: Molecular weight, volume, and shape descriptors are important for determining how well the molecule fits into a receptor's binding site.

Topological Indices: These numerical descriptors quantify aspects of the molecular structure, such as branching and connectivity.

Theoretical Studies on Chemical Reactivity and Stability

Theoretical studies, often employing density functional theory (DFT), provide fundamental insights into the chemical reactivity and stability of molecules. For this compound, these studies can help predict its susceptibility to oxidation, its acidic strength, and the reactivity of different sites within the molecule.

The conjugated diene system is a key feature influencing the reactivity of this compound. It can participate in various pericyclic reactions and is also susceptible to radical attack. The stability of polyunsaturated fatty acids is generally lower than their saturated counterparts due to the presence of reactive double bonds. nih.govmdpi.com DFT calculations on similar molecules can predict the bond dissociation energies, indicating the most likely sites for hydrogen abstraction by free radicals. researchgate.net

The HOMO-LUMO gap is a common indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carboxyl group and the conjugated double bonds are expected to be the most reactive sites. Fukui functions can also be calculated to predict the sites for nucleophilic, electrophilic, and radical attack with greater precision. nih.govscielo.org.za

Table 3: Predicted Chemical Reactivity and Stability Parameters for this compound

| Parameter | Predicted Trend/Characteristic | Significance |

|---|---|---|

| HOMO-LUMO Gap | Moderate, suggesting moderate reactivity | Indicates kinetic stability researchgate.netresearchgate.net |

| Oxidative Stability | Susceptible to oxidation at the conjugated diene system | Prone to degradation in the presence of oxygen and light nih.govmdpi.com |

| Acidity (pKa) | Similar to other short-chain carboxylic acids | Determines ionization state at physiological pH |

| Most Reactive Sites | Carboxyl group, C=C double bonds | Sites for chemical reactions and biological interactions researchgate.netnih.govscielo.org.za |

Ecological Roles and Environmental Interactions of Undeca 2,4 Dienoic Acid Analogues

Allelopathic Function and Chemically Mediated Plant-Plant Interactions

Allelopathy describes the process where one plant influences another through the release of chemical compounds, and long-chain fatty acids are recognized as a significant class of these allelochemicals. researchgate.netfrontiersin.org These substances can be released from plant tissues into the environment through volatilization, leaching from aerial parts, root exudation, or during the decomposition of plant residues. scielo.org.co The phytotoxic effects of these compounds can inhibit the germination and growth of neighboring plants, representing a key mechanism in plant competition. nih.gov

Research has identified several fatty acids with notable allelopathic activity. For instance, decanoic acid has demonstrated phytotoxic effects on algae. nih.gov Studies on substances isolated from the fungus Laetisaria arvalis and the brown algae Chadosiphon okamuranus identified derivatives of octadecadienoic acid and other fatty acids that inhibit the growth of plant pathogens and test plant species. mdpi.com A study on Spirulina platensis revealed that while saturated fatty acids were largely inactive, unsaturated fatty acids like linoleic acid and γ-linolenic acid exhibited high inhibitory activity against the seed germination of Chinese amaranth (B1665344), with complete inhibition at a concentration of 1000 ppm. mdpi.com

While direct studies on the allelopathic function of undeca-2,4-dienoic acid are limited, its derivatives have been identified in plants known for their secondary metabolic and interactive capabilities. For example, various undeca-2,4-diene-8,10-diynoic acid isobutylamides and methylbutylamides have been isolated from Echinacea purpurea. nih.gov The presence of these analogues in plants suggests a potential role in mediating interactions within their environment.

| Fatty Acid/Derivative | Source Organism | Target Organism/Process | Observed Effect | Reference |

|---|---|---|---|---|

| Decanoic acid | General | Algae | Phytotoxic effects | nih.gov |

| Laetisaric acid {(Z, Z)-9,12-8-hydroxyoctadecadienoic acid} | Laetisaria arvalis (fungus) | Pythium ultimum (plant pathogen) | 50% growth inhibition at 22 µg/mL | mdpi.com |

| Linoleic acid | Spirulina platensis | Chinese amaranth (Amaranthus spp.) | Complete inhibition of seed germination at 1000 ppm | mdpi.com |

| γ-Linolenic acid | Spirulina platensis | Chinese amaranth (Amaranthus spp.) | Complete inhibition of seed germination at 1000 ppm | mdpi.com |

| Palmitoleic acid | Spirulina platensis | Microalgae | Inhibitory at 2.5 ppm | mdpi.com |

Influence on Soil Microbial Communities and Ecosystem Dynamics

Fatty acids and their analogues play a pivotal role in shaping the structure and function of soil microbial communities. These compounds are fundamental components of microbial cell membranes, and their analysis, particularly through Phospholipid Fatty Acid (PLFA) profiling, provides insights into microbial biomass, community composition, and the physiological status of microbes in response to environmental conditions. researchgate.netplos.org

The introduction of specific fatty acids into the soil, whether through root exudates or decomposition, can alter the existing microbial balance. researchgate.net For example, studies have shown that fatty acids can be negatively correlated with certain drought-adapted bacterial taxa like Actinobacteria and Chloroflexi, as well as fungal groups such as Glomeromycetes. researchgate.net This suggests that these compounds can selectively inhibit or promote the growth of specific microbial populations, thereby influencing ecosystem dynamics like nutrient cycling. researchgate.net

Environmental stressors can lead to adaptive changes in the fatty acid composition of microbial membranes. Conditions like drought, heat, and nutrient starvation can cause an increase in the ratio of trans to cis isomers in monounsaturated fatty acids (e.g., 16:1ω7, 18:1ω7), which is considered a biomarker for environmental stress. researchgate.netmdpi.com Furthermore, research on soil responses to drying and rewetting events has shown an increased prevalence of lipids containing long-chain polyunsaturated fatty acids in dry conditions, suggesting these molecules are important for the drought tolerance of microbes, particularly fungi. nih.gov The application of certain herbicides containing compounds like 2,4-dichlorophenoxyacetic acid has also been shown to shift the microbial community structure, affecting the relative abundance of Gram-negative and Gram-positive bacteria as indicated by their PLFA profiles. researchgate.net

| Influencing Factor | Affected Microbial Group/Process | Observed Change/Effect | Reference |

|---|---|---|---|

| Presence of fatty acids and diterpenoids | Actinobacteria, Chloroflexi (bacteria); Glomeromycetes (fungi) | Significant negative correlation with abundance | researchgate.net |

| Soil drying / Drought stress | Fungi and select bacteria | Increased prevalence of sphingolipids and lipids with long-chain polyunsaturated fatty acids | nih.gov |

| General environmental stress (e.g., pollutants, temperature) | Bacterial communities | Increased ratio of trans/cis isomers in monounsaturated fatty acids | researchgate.netmdpi.com |

| Application of 2,4-D butyl ester (herbicide) | Gram-negative and Gram-positive bacteria | Decreased Gram-negative to Gram-positive (GN/GP) ratio as concentration increased | researchgate.net |

Contribution to Biotic Interactions and Ecosystem Regulation

Beyond direct plant-plant and plant-microbe interactions, fatty acids are fundamental biochemicals that regulate broader ecosystem processes and are critical in trophic interactions. une.edu.au As essential nutrients, certain fatty acids, particularly long-chain polyunsaturated fatty acids (PUFAs), cannot be synthesized by many consumer organisms and must be obtained through their diet. wiley.com This makes the distribution and availability of specific fatty acids in primary producers, like algae and plants, a key factor in regulating the growth, reproduction, and survival of consumers at higher trophic levels. wiley.comnih.gov

The composition of fatty acids within a consumer often reflects its dietary sources, providing a powerful tool for tracing energy flow through food webs. wiley.comsethnewsome.org For example, specific fatty acids can serve as biomarkers indicating whether an organism's diet is based on planktonic or benthic resources. nih.gov However, consumers can also selectively regulate and modify the fatty acids they assimilate to meet specific physiological needs, such as energy storage or maintaining cell membrane fluidity in response to temperature changes. nih.govbohrium.com

Environmental Fate, Transport, and Degradation Mechanisms in Natural Systems

The persistence and movement of this compound and its analogues in the environment are governed by a combination of biotic and abiotic processes. The primary route of degradation in soil and water is microbial metabolism. europa.eulyellcollection.org A wide array of microorganisms possess the enzymatic machinery to break down fatty acids, which are ubiquitous components of all living cells. lyellcollection.org

The principal biodegradation pathway for fatty acids is β-oxidation, a process that sequentially shortens the carbon chain by removing two-carbon units. lyellcollection.org For fatty acid methyl esters (FAME), the process begins with de-esterification to form a free fatty acid and methanol, both of which are then readily biodegraded. lyellcollection.org The degradation of more complex molecules can also lead to dienoic acid intermediates. For instance, the bacterial degradation of carbazole (B46965) can produce 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid, which is then further metabolized. tandfonline.com Similarly, the biodegradation of the cyanotoxin Adda can yield intermediates like 7-methoxy-4,6-dimethyl-8-phenyloca-2,4-dienoic acid. nih.gov

Transport in the environment is influenced by the compound's physical and chemical properties. Longer-chain fatty acids (C12 and above) have a higher potential to adsorb to soil and sediment particles, reducing their mobility in water. europa.eu Shorter-chain fatty acids are more likely to partition to the water phase. europa.eu While unsaturated fatty acids can undergo degradation through photolysis (breakdown by light) more rapidly than saturated ones, this process is generally considered less significant than biotic degradation in soil and water environments. europa.eu

| Process | Description | Key Factors | Reference |

|---|---|---|---|

| Biodegradation | Primary degradation route in soil and water, carried out by microorganisms. | β-oxidation pathway, presence of specific microbial enzymes. | europa.eulyellcollection.org |

| Adsorption/Transport | Partitioning between water, soil, and sediment. | Chain length (longer chains adsorb more), water solubility. | europa.eu |

| Photolysis | Degradation by sunlight. | Presence of double bonds (unsaturated acids degrade faster than saturated). Considered a minor pathway compared to biodegradation. | europa.eu |

Future Research Directions and Potential Academic Applications

Discovery of Novel Biosynthetic Pathways and Enzymes

The natural synthesis of undeca-2,4-dienoic acid is presumed to follow the general fatty acid biosynthesis pathway, which involves a cycle of eight key enzymes. This process begins with acetyl-CoA and malonyl-CoA and proceeds through a series of condensation, reduction, dehydration, and further reduction steps, catalyzed by enzymes such as ketoacyl synthase, ketoacyl reductase, hydroxyacyl dehydratase, and enoyl reductase aocs.orgwikipedia.orgcsun.edu. The introduction of conjugated double bonds at the 2 and 4 positions likely involves specialized desaturase and isomerase enzymes that act on a saturated undecanoic acid precursor or an intermediate in its synthesis.

Future research should focus on identifying the specific enzymes and the precise sequence of reactions responsible for the biosynthesis of this compound in various organisms. The exploration of microbial and plant genomes for genes homologous to known fatty acid desaturases and isomerases could lead to the discovery of novel enzymes with unique specificities. Understanding these biosynthetic pathways is not only of fundamental scientific interest but also opens the door to the biotechnological production of this and other rare fatty acids.

Table 1: Key Enzyme Classes in Fatty Acid Biosynthesis

| Enzyme Class | Function |

| Acyl-CoA Synthetase | Activates fatty acids by converting them to acyl-CoA esters. |

| Acyl-CoA Carboxylase | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. |

| Ketoacyl Synthase | Condenses acyl and malonyl groups. |

| Ketoacyl Reductase | Reduces the keto group to a hydroxyl group. |

| Hydroxyacyl Dehydratase | Removes water to create a double bond. |

| Enoyl Reductase | Reduces the double bond to a single bond. |

| Thioesterase | Hydrolyzes the acyl-ACP to release the free fatty acid. |

| Desaturases/Isomerases | Introduce double bonds at specific positions. |

Development of Advanced and Sustainable Synthetic Methodologies

The chemical synthesis of conjugated dienoic acids like this compound presents opportunities for the application of green chemistry principles to create more sustainable and efficient processes unibo.itmdpi.commdpi.com. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Future research in this area should prioritize the development of methodologies that minimize environmental impact.

Promising approaches include the use of biocatalysts, such as engineered enzymes, which can offer high selectivity and operate under mild reaction conditions. Additionally, the exploration of solvent-free reactions, microwave-assisted synthesis, and the use of renewable starting materials are all avenues that align with the principles of green chemistry mdpi.comresearchgate.net. The development of catalytic systems, for instance, using transition metals, could also provide efficient routes to stereoselectively synthesize the desired isomers of this compound.

Elucidation of Undiscovered Biological Targets and Mechanistic Pathways

While some conjugated dienoic acids are known to possess chemoprotective and other biological activities, the specific biological targets and mechanistic pathways of this compound are yet to be determined nih.govaocs.org. Future research should aim to unravel the molecular interactions of this fatty acid within biological systems.

Investigating its effects on various cell signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, will be crucial. Techniques like affinity chromatography and mass spectrometry-based proteomics can be employed to identify protein binding partners of this compound. Furthermore, studying its influence on the activity of key enzymes, such as cyclooxygenases and lipoxygenases, could reveal its potential role in modulating inflammatory responses. Elucidating these mechanisms will be fundamental to understanding its potential therapeutic applications.

Exploration of Applications in Sustainable Agriculture and Biotechnology

The structural similarity of this compound to other bioactive lipids suggests its potential for applications in sustainable agriculture and biotechnology. Many fatty acids and their derivatives play critical roles in plant-microbe interactions, acting as signaling molecules or defense compounds mdpi.comnih.govmdpi.com.

Future research could explore the potential of this compound as a biopesticide or a plant growth promoter. Investigating its effects on pathogenic fungi and bacteria could lead to the development of eco-friendly alternatives to synthetic pesticides nih.gov. Furthermore, its role in mediating symbiotic relationships between plants and beneficial microbes, such as mycorrhizal fungi and nitrogen-fixing bacteria, warrants investigation. In the realm of biotechnology, the biosynthetic enzymes of this compound, once identified, could be harnessed for the production of this and other specialty chemicals in microbial fermentation systems.

Integration of Multi-Omics Technologies for Comprehensive Chemical Biology Analysis

A comprehensive understanding of the biological roles of this compound necessitates the integration of multi-omics technologies nih.govmdpi.comfrontiersin.org. Transcriptomics can reveal changes in gene expression in response to treatment with this fatty acid, providing insights into the cellular pathways it affects nih.govresearchgate.net. Metabolomics can simultaneously measure a wide range of small molecules, offering a snapshot of the metabolic state of a cell or organism and how it is altered by this compound.

By combining these datasets, researchers can construct detailed models of the compound's mechanism of action. For instance, a combined transcriptomic and metabolomic analysis could identify the genes and metabolic pathways that are perturbed by this compound, leading to a specific physiological outcome. This systems-level approach will be invaluable for a holistic understanding of the chemical biology of this promising compound.

Q & A

Q. What methodologies assess the long-term stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Aging Studies : Expose samples to elevated temperatures/humidity and monitor degradation via LC-MS.

- Kinetic Modeling : Calculate activation energy for decomposition using Arrhenius plots.

- Container Compatibility Testing : Evaluate leaching effects from storage materials (e.g., glass vs. plastic) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.